Molecular Weight and Lipophilicity Advantage Over the Parent Bicyclo[2.2.2]octa-2,5-diene Scaffold
The target compound (C12H18) possesses a molecular weight of 162.27 g/mol and a computed XLogP3 of 2.9, whereas the parent bicyclo[2.2.2]octa-2,5-diene (C8H10) has a molecular weight of 106.17 g/mol and an XLogP3 of approximately 2.2 [1]. The higher molecular weight and increased lipophilicity of the tetramethyl derivative contribute to longer GC retention and differentiated solvent partitioning, which are critical for analytical method selectivity.
| Evidence Dimension | Molecular Weight and XLogP3 Lipophilicity |
|---|---|
| Target Compound Data | MW = 162.27 g/mol; XLogP3 = 2.9 |
| Comparator Or Baseline | Parent bicyclo[2.2.2]octa-2,5-diene (CAS 500-23-2); MW = 106.17 g/mol; XLogP3 ≈ 2.2 |
| Quantified Difference | ΔMW = +56.10 g/mol; ΔXLogP3 ≈ +0.7 units |
| Conditions | Computed properties from PubChem (release 2021.10.14) |
Why This Matters
For procurement decisions in analytical chemistry, the predictable shift in retention and partitioning ensures that the tetramethyl compound can be chromatographically resolved from the parent scaffold and other lower-molecular-weight analogs.
- [1] PubChem Compound Summaries for CID 590286 (target) and CID 136432 (parent bicyclo[2.2.2]octa-2,5-diene). https://pubchem.ncbi.nlm.nih.gov/compound/590286; https://pubchem.ncbi.nlm.nih.gov/compound/136432 View Source
